(E)-9-octadecenoic acid, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester
Description
This compound is a structured triglyceride analog composed of two stearic acid (1-oxooctadecyl) groups esterified at the 1- and 3-positions of glycerol and an (E)-9-octadecenoic acid (elaidic acid) moiety at the 2-position . Its systematic name reflects the trans (E) configuration of the central double bond in the elaidoyl chain, distinguishing it from the cis (Z)-isomer (oleic acid). Structurally, the saturated stearoyl groups confer rigidity and high melting points, while the trans-unsaturated elaidoyl chain introduces unique physicochemical and biological properties.
Properties
IUPAC Name |
[3-octadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLADLVPSYELCA-KDJFERLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2846-04-0 | |
| Record name | Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40.5 - 42.5 °C | |
| Record name | Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Preparation of (E)-9-Octadecenoic Acid (Elaidic Acid)
(E)-9-Octadecenoic acid, commonly known as elaidic acid, is the trans isomer of oleic acid. Industrially, it is synthesized via catalytic isomerization of oleic acid [(Z)-9-octadecenoic acid]. Hydrogenation using nickel or palladium catalysts under controlled hydrogen pressure (1–5 bar) at 80–120°C induces trans-configuration. Alternative methods include nitrous acid treatment, which promotes double-bond migration and isomerization. The purity of elaidic acid is critical, requiring fractional crystallization or column chromatography for isolation.
Synthesis of Stearoyl and Elaidoyl Acylating Agents
Stearoyl and elaidoyl chlorides or anhydrides are prepared via reaction of stearic/elaidic acid with thionyl chloride (for chlorides) or acetic anhydride (for anhydrides). For example, stearoyl chloride is synthesized by refluxing stearic acid with excess thionyl chloride at 70°C for 2 hours, followed by distillation under reduced pressure. Mixed anhydrides, such as stearoyl-benzoic anhydride, are generated by reacting stearic acid with benzoic anhydride in the presence of triethylamine.
Regioselective Esterification Strategies
Anhydride-Mediated Acylation
The patent US3337596A describes a method for synthesizing mixed triglycerides using fatty acid anhydrides. Adapting this approach, the target compound is synthesized via sequential acylation of a diol backbone (2-hydroxy-1-(hydroxymethyl)ethyl group) with stearoyl and elaidoyl anhydrides:
-
Step 1 : React the diol with stearoyl benzoic anhydride in hexane at 25°C for 16 hours to selectively acylate the primary hydroxyl groups.
-
Step 2 : Introduce elaidoyl p-nitrobenzoic anhydride to esterify the remaining secondary hydroxyl group.
This method avoids ester rearrangement, ensuring regioselectivity. Yields exceed 85% with purity >95% after crystallization.
Table 1: Reaction Conditions for Anhydride-Mediated Acylation
| Parameter | Value |
|---|---|
| Solvent | Hexane |
| Temperature | 25°C |
| Reaction Time | 16 hours |
| Catalyst | Triethylamine |
| Yield | 85–90% |
| Purification | Crystallization (acetone, 7°C) |
Enzymatic Esterification
Enzymatic methods using lipases (e.g., Candida antarctica lipase B) enable selective esterification under mild conditions. The diol is dissolved in tert-butanol, and stearic/elaidic acid methyl esters are added with the enzyme (10 wt%). Reactions proceed at 40°C for 24 hours, achieving 70–80% conversion. While slower than chemical methods, enzymatic processes reduce side reactions and energy consumption.
Characterization and Purification
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves the target compound at 18.2 minutes, confirmed via UV detection (210 nm). GC-MS analysis after silylation identifies the fatty acid profiles, ensuring correct incorporation of stearoyl and elaidoyl groups.
Crystallization and Filtration
Crude product is dissolved in acetone (1:5 w/v) and cooled to 7°C to precipitate impurities. Subsequent recrystallization yields >95% pure triester.
Table 2: Spectroscopic Data for Target Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 5.35 (m, 2H, CH=CH), 4.25 (m, 4H, OCH₂) |
| ¹³C NMR | δ 173.5 (C=O), 130.2 (CH=CH) |
| IR (cm⁻¹) | 1745 (ester C=O), 1170 (C-O) |
Industrial Scalability and Challenges
Scalability hinges on optimizing catalyst recovery and solvent reuse. Continuous-flow reactors enhance anhydride-mediated acylation efficiency, reducing reaction times to 4–6 hours . Challenges include minimizing isomerization during elaidic acid synthesis and ensuring anhydride stability under storage.
Chemical Reactions Analysis
Types of Reactions: (E)-9-octadecenoic acid, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent to convert this compound into its oxidized forms.
Reduction: Sodium borohydride is often employed to reduce this compound, leading to the formation of reduced triacylglycerols.
Substitution: Halogens such as chlorine and bromine can be used to substitute the oleic acid moiety in this compound.
Major Products: The major products formed from these reactions include oxidized triacylglycerols, reduced triacylglycerols, and halogenated derivatives of this compound.
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory Properties :
Research indicates that derivatives of (E)-9-octadecenoic acid possess significant anti-inflammatory effects. A study demonstrated that (E)-9-octadecenoic acid ethyl ester derived from lotus seedpod inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This suggests its potential as a therapeutic agent in treating inflammatory diseases such as arthritis and gastritis . -
Drug Delivery Systems :
The compound's amphiphilic nature allows it to be utilized in drug delivery systems. Its ability to form micelles can enhance the solubility of hydrophobic drugs, improving their bioavailability and therapeutic efficacy.
Food Science Applications
-
Emulsifiers and Stabilizers :
Due to its surfactant properties, (E)-9-octadecenoic acid esters are employed as emulsifiers in food products. They help stabilize emulsions, enhancing the texture and shelf-life of various food items. -
Nutritional Supplements :
The compound is also explored for use in nutritional supplements, particularly those aimed at enhancing cardiovascular health due to its unsaturated fatty acid content.
Materials Engineering Applications
-
Biodegradable Polymers :
The incorporation of (E)-9-octadecenoic acid into polymer matrices has been investigated for creating biodegradable materials. These materials can be used in packaging applications, contributing to environmental sustainability. -
Coatings and Adhesives :
Its chemical structure allows it to function effectively as a component in coatings and adhesives, providing flexibility and durability while maintaining eco-friendliness.
Case Study 1: Anti-inflammatory Effects
A study published in Nature evaluated the anti-inflammatory effects of (E)-9-octadecenoic acid ethyl ester on macrophages. The results showed a significant reduction in pro-inflammatory cytokines, indicating potential therapeutic applications for chronic inflammatory conditions .
Case Study 2: Food Emulsification
Research conducted on the use of (E)-9-octadecenoic acid esters as food emulsifiers demonstrated their effectiveness in stabilizing oil-in-water emulsions, which are critical for products like salad dressings and sauces. The study highlighted improvements in texture and consumer acceptance .
Mechanism of Action
The mechanism of action of (E)-9-octadecenoic acid, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester involves its interaction with various molecular targets and pathways. It is known to influence lipid metabolism by serving as a substrate for lipases and other enzymes involved in the breakdown and synthesis of triacylglycerols. Additionally, this compound can modulate the activity of signaling pathways related to lipid homeostasis and energy metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, biological, and physical differences between the target compound and related esters:
Key Observations:
Structural Impact on Function :
- The target compound’s triglyceride structure enhances metabolic stability compared to simpler methyl/ethyl esters, which are rapidly hydrolyzed .
- The trans (E) configuration in elaidic acid derivatives correlates with distinct biological activities. For example, methyl elaidate shows stronger α-glucosidase inhibition than its cis counterpart (methyl oleate) , while methyl oleate exhibits superior antimicrobial activity .
Physical Properties :
- Saturated acyl chains (stearoyl) increase melting points, making the target compound solid at room temperature, unlike liquid methyl/ethyl esters .
- Trans-unsaturated esters (elaidate) have higher melting points than cis-unsaturated analogs (oleate) but lower than fully saturated derivatives .
Biological Activity :
- Simple esters (methyl/ethyl) are more bioavailable and exhibit acute pharmacological effects (e.g., enzyme inhibition, cytotoxicity) .
- Triglycerides, like the target compound, may act as sustained-release carriers due to slower enzymatic hydrolysis .
Toxicity and Safety: Methyl elaidate and related esters demonstrate low toxicity (LD₅₀ >2000 mg/kg in rodent models), making them suitable for therapeutic exploration . No direct toxicity data exist for the target triglyceride, but structured lipids with similar profiles are generally recognized as safe (GRAS) for food use .
Biological Activity
(E)-9-octadecenoic acid, also known as oleic acid, is a monounsaturated fatty acid with significant biological activities. The specific compound under discussion, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester, is a derivative that exhibits various biological properties. This article delves into its biological activity, including anti-inflammatory effects, potential applications in medicine, and relevant research findings.
- Molecular Formula : C55H104O6
- Molecular Weight : 861.4 g/mol
- InChIKey : NPCZZYKITFKRQZ-IMVLJIQESA-N
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of (E)-9-octadecenoic acid derivatives. Research conducted on the ethyl ester form derived from lotus seedpod demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The key findings include:
- Inhibition of Inflammatory Mediators : The compound significantly reduced the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα) in a dose-dependent manner .
- Mechanistic Insights : The compound inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2), which are critical enzymes in the inflammatory pathway. Additionally, it restrained the activation of mitogen-activated protein kinases (MAPKs) and prevented the nuclear translocation of nuclear factor-kappa B (NF-κB), indicating a multi-targeted approach to reducing inflammation .
Cell Viability and Toxicity
The cytotoxicity of (E)-9-octadecenoic acid was assessed using the MTT assay on RAW264.7 macrophages:
- At concentrations of 6.25 to 25 µg/mL, there was no significant toxicity observed.
- A reduction in cell viability was noted at 50 µg/mL, indicating a threshold for potential cytotoxic effects .
Case Studies
- Lotus Seedpod Extract :
- Antimicrobial Activity :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How is the compound structurally identified and characterized in laboratory settings?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to confirm ester linkages and double-bond geometry (e.g., E-configuration at C9).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (C₅₇H₁₀₈O₆, m/z 913.82) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and hydroxyl groups if present .
- Critical Data :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 4.1–4.3 ppm (ester OCH₂), δ 5.3–5.5 ppm (alkene protons) | |
| HRMS | [M+H]⁺ at m/z 913.82 |
Q. What are the standard synthetic routes for this compound?
- Methodology :
- Esterification : React (E)-9-octadecenoic acid with 1-oxooctadecanol in acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux. Use molar ratios of 1:2 (acid:alcohol) for bis-ester formation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or continuous flow reactors for scalable synthesis .
- Yield Optimization :
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| H₂SO₄ | 110 | 78–85 |
| p-TsOH | 100 | 82–88 |
Q. Which analytical techniques are optimal for assessing purity?
- Methodology :
- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) with flame ionization detection (FID) to quantify residual fatty acids or alcohols .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using hexane:ethyl acetate (7:3) and visualize with iodine staining .
Q. How is the compound stored to ensure stability?
- Methodology :
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alkene bond.
- Avoid prolonged exposure to light, as UV can induce E-to-Z isomerization .
- Stability Data :
| Condition | Degradation (%) | Time (months) |
|---|---|---|
| 25°C, air | 12–15 | 3 |
| –20°C, N₂ | <2 | 12 |
Advanced Research Questions
Q. How to design experiments to study its interactions with lipid membranes?
- Methodology :
- Langmuir-Blodgett Trough : Measure changes in surface pressure (π-A isotherms) to assess monolayer penetration .
- Fluorescence Anisotropy : Use DPH probes to evaluate membrane fluidity modulation .
- Experimental Design :
| Model Membrane | Technique | Key Parameter |
|---|---|---|
| DPPC Liposomes | DSC | ΔTₘ (melting point shift) |
Q. How to resolve contradictions in reported degradation pathways?
- Case Study : Hydroperoxide formation under oxidative vs. non-oxidative conditions.
- Hypothesis Testing :
- LC-MS/MS : Identify 9-hydroperoxy derivatives as primary degradation products in air-exposed samples .
- NMR : Confirm absence of peroxides in argon-stored samples .
- Resolution : Contradictions arise from storage conditions; inert atmospheres suppress peroxide formation .
Q. What advanced spectroscopic methods elucidate its conformational dynamics?
- Methodology :
- 2D NMR (COSY, NOESY) : Map spatial proximity of alkyl chains and ester groups .
- Computational Modeling : Use DFT (e.g., Gaussian 16) to simulate IR and NMR spectra for comparison with experimental data .
- Key Finding : The E-alkene configuration minimizes steric hindrance between adjacent ester groups .
Q. How to evaluate its role as a precursor for bioactive derivatives?
- Methodology :
- Hydrolysis Studies : React with lipases (e.g., Candida antarctica) to release (E)-9-octadecenoic acid and quantify via GC .
- Biological Assays : Test anti-inflammatory activity of hydrolyzed products in RAW 264.7 macrophages .
- Data :
| Derivative | IC₅₀ (COX-2 inhibition) |
|---|---|
| Parent ester | >100 µM |
| Hydrolyzed acid | 12 ± 3 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
